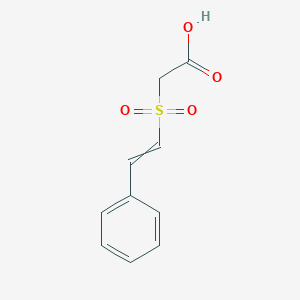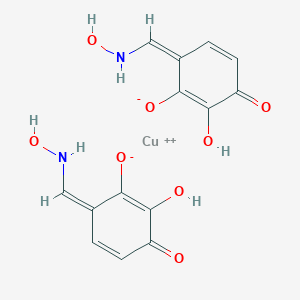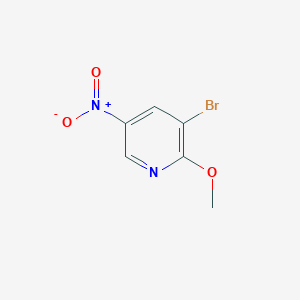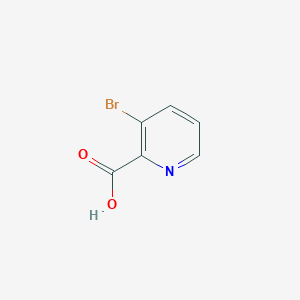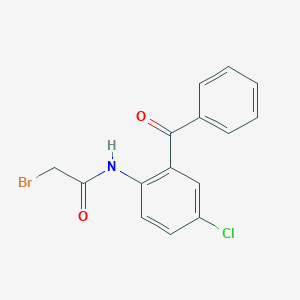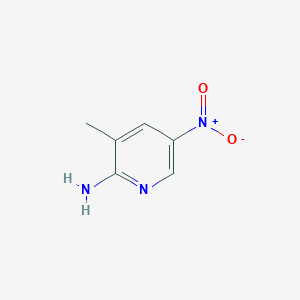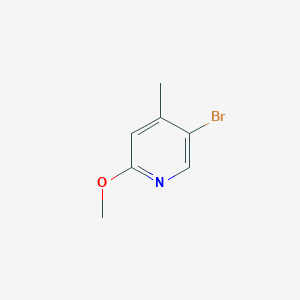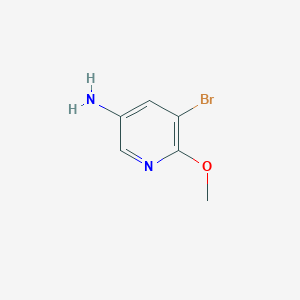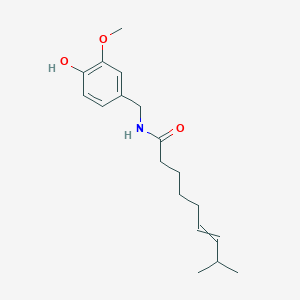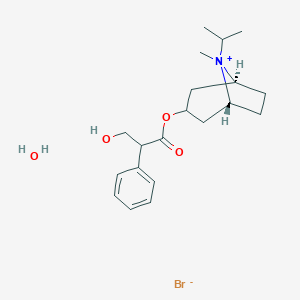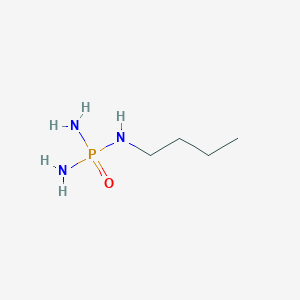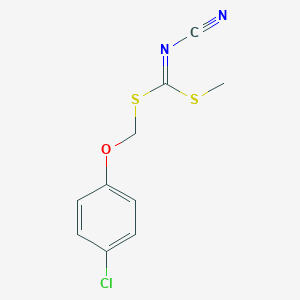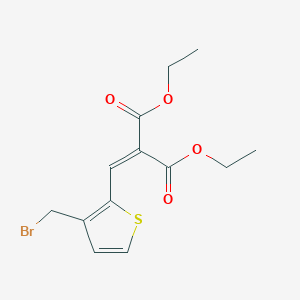
Diethyl-2-((3-(Brommethyl)thiophen-2-yl)methylen)malonat
Übersicht
Beschreibung
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is an organic compound with the molecular formula C13H15BrO4S It is a derivative of malonic acid and contains a bromomethyl group attached to a thiophene ring
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate typically involves the bromination of a thiophene derivative followed by a condensation reaction with diethyl malonate. One common method involves the use of N-Bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane to brominate the thiophene ring . The brominated intermediate is then reacted with diethyl malonate in the presence of a base such as triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The malonate ester groups can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Triethylamine: Used as a base in condensation reactions.
Ethanol: Common solvent for reactions involving diethyl malonate.
Major Products Formed
The major products formed from reactions involving Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while condensation reactions with aldehydes can produce β-keto esters.
Wirkmechanismus
The mechanism of action of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various reactions to form new compounds. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-(bromomethyl)terephthalate: Another bromomethyl derivative used in organic synthesis.
Diethyl 2-(chloromethyl)malonate: A similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.
Eigenschaften
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
